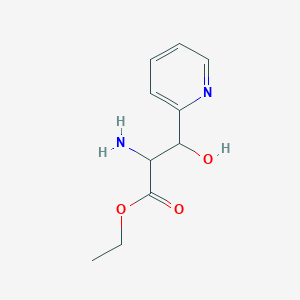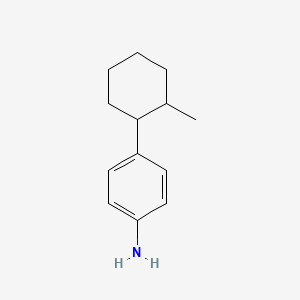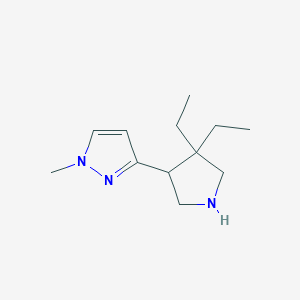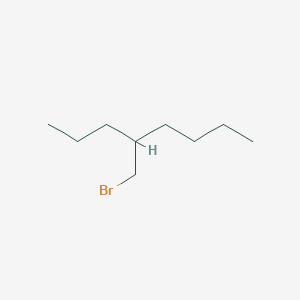
4-(Bromomethyl)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)octane is an organic compound with the molecular formula C9H19Br It is a brominated alkane, where a bromomethyl group is attached to the fourth carbon of an octane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)octane can be synthesized through several methods. One common approach involves the bromination of 4-methyloctane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The bromination process can be optimized by controlling the temperature, concentration of reactants, and flow rates to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Bromomethyl)octane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) and elimination reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium azide can be used to replace the bromine atom with hydroxyl, cyano, or azido groups, respectively. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include 4-hydroxyoctane, 4-cyanooctane, or 4-azidooctane.
Elimination Reactions: The major product is typically 4-octene.
Applications De Recherche Scientifique
4-(Bromomethyl)octane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industrial Chemistry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)octane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a direct displacement in SN2 reactions. The bromine atom, being a good leaving group, facilitates these processes. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the bromide ion.
Comparaison Avec Des Composés Similaires
4-Chloromethyl-octane: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the weaker leaving group ability of chlorine.
4-Iodomethyl-octane: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.
4-Methyl-octane: Lacks the halogen substituent, making it less reactive in substitution and elimination reactions.
Uniqueness of 4-(Bromomethyl)octane: this compound strikes a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Its reactivity is higher than that of its chlorine counterpart but lower than that of its iodine counterpart, providing a useful compromise for various applications.
Propriétés
Formule moléculaire |
C9H19Br |
|---|---|
Poids moléculaire |
207.15 g/mol |
Nom IUPAC |
4-(bromomethyl)octane |
InChI |
InChI=1S/C9H19Br/c1-3-5-7-9(8-10)6-4-2/h9H,3-8H2,1-2H3 |
Clé InChI |
PCKNMWBAWHLEJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


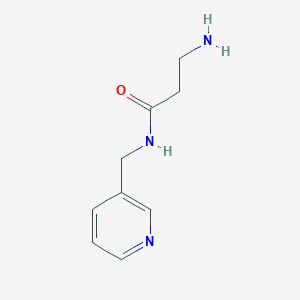
![3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13204974.png)
![N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B13204975.png)
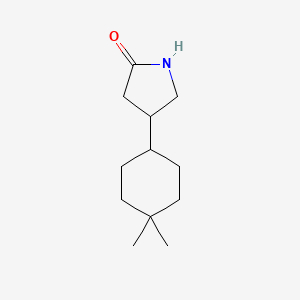
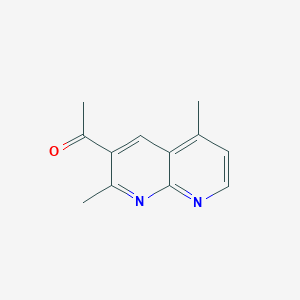
![1-[(3-Methoxycyclobutyl)methyl]piperazine](/img/structure/B13205006.png)
![3-[1-(Aminomethyl)cyclopropyl]-2,5-dimethyloxolan-3-ol](/img/structure/B13205009.png)
